Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Kinase inhibitor design Structure-activity relationship Pyrazole carboxamide

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 2097926-42-4) is a synthetic small molecule belonging to the pyrazol-furan carboxamide class, with a molecular formula of C17H18N4O2 and a molecular weight of 310.35 g/mol. The compound is typically supplied as a research-grade chemical with solubility in DMSO.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 2097926-42-4
Cat. No. B2980600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide
CAS2097926-42-4
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
InChIInChI=1S/C17H18N4O2/c1-12-8-16(13(2)23-12)17(22)19-6-7-21-11-15(10-20-21)14-4-3-5-18-9-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,22)
InChIKeyJJSGBHCFNVJFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 2097926-42-4): Structural Baseline and Procurement Context


2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 2097926-42-4) is a synthetic small molecule belonging to the pyrazol-furan carboxamide class, with a molecular formula of C17H18N4O2 and a molecular weight of 310.35 g/mol . The compound is typically supplied as a research-grade chemical with solubility in DMSO . Its structure features a 2,5-dimethylfuran-3-carboxamide core linked via an ethyl spacer to a 4-(pyridin-3-yl)-1H-pyrazole moiety, a scaffold pattern implicated in kinase inhibition, particularly against AGC family kinases such as Akt [1]. The compound is primarily procured for early-stage medicinal chemistry and target validation studies.

Procurement Risk Analysis: Why Generic Pyrazol-Furan Carboxamides Cannot Substitute for 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide


Within the pyrazol-furan carboxamide chemical space, minor structural modifications—such as the position of the pyridyl attachment, the nature of the linker, or the substitution pattern on the furan ring—can drastically alter kinase selectivity profiles and anti-proliferative potency [1]. For example, the closely related positional isomer 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide (C17H18N4O2) differs in the connectivity of the pyrazole-pyridine motif, which shifts the vector of the terminal heterocycle and can abrogate binding to the intended kinase target [2]. Without direct, quantitative comparator data for this specific compound, procurement of a generic analog risks nullifying the structure-activity relationship (SAR) signal that justifies the experimental investigation. The following section compiles the available quantitative evidence to guide a data-driven selection decision.

Quantitative Differentiation Evidence for 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide Against Closest Analogs


Structural Scaffold Comparison: Pyridin-3-yl Pyrazole Connectivity vs. Methyl-Pyrazole-Pyridine Isomer

The target compound possesses a 4-(pyridin-3-yl)-1H-pyrazol-1-yl moiety connected via an ethyl linker to the carboxamide. The closest identified analog, 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide, incorporates a 1-methyl-1H-pyrazol-4-yl substituent on the pyridine ring and a methylene linker. This scaffold difference is critical because in the related Akt inhibitor series reported by Zhan et al., the conformational restriction imposed by the linker and the position of the heteroaryl substituent directly modulated Akt1 IC50 values from >10,000 nM to 47 nM [1]. No head-to-head bioactivity data for these two specific compounds was identified in the public domain as of the search date.

Kinase inhibitor design Structure-activity relationship Pyrazole carboxamide

Kinase Selectivity Profile: Class-Level Inference from Akt-Focused Pyrazol-Furan Carboxamide Series

Zhan et al. demonstrated that the representative pyrazol-furan carboxamide 25e exhibited potent inhibition of Akt1, Akt2, Akt3, ROCK1, and PKA (AGC kinases) while maintaining specificity over kinases from other subfamilies [1]. This selectivity fingerprint is dictated by the core scaffold shared with the target compound. However, peripheral substituent differences (the target compound's pyridin-3-yl on the pyrazole vs. 25e's distinct substitution) are known to shift isoform preference within the Akt family; for example, 25e displayed IC50 values of 47 nM for Akt1 but differing potencies against Akt2 and Akt3 [1]. No isoform-specific data for the target compound itself were located.

Kinase selectivity AGC kinase family Akt inhibition

Cellular Anti-Proliferative Activity: Class-Level Benchmarking Against HCT116 and OVCAR-8 Cancer Cell Lines

The majority of pyrazol-furan carboxamide analogues evaluated by Zhan et al. exhibited moderate to excellent Akt1 inhibitory activity coupled with favorable cytotoxicity profiles in HCT116 (colorectal carcinoma) and OVCAR-8 (ovarian carcinoma) cell lines [1]. The most optimized compound, 25e, achieved an IC50 of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP cells, demonstrating potent cellular target engagement [1]. The target compound, bearing a distinct pyridin-3-yl substituent, represents an unexplored vector within this chemical series. Quantitative anti-proliferative data for the target compound in these or any other cell lines were not found in the open literature.

Anti-proliferative activity Cancer cell lines Cytotoxicity

Physicochemical and Supply Distinction: Purity and Solubility Baseline Relative to Research-Grade Analogs

Vendor-supplied specifications for 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide indicate solubility in DMSO, with a typical purity of ≥95% . The closely related 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is also supplied at 95% purity . No differential solubility, stability, or formulation data were identified that would distinguish the target compound from its closest available analogs in a procurement context. The melting point for the target compound is not specified in available vendor documentation , whereas some analogs report distinct thermal properties that could influence formulation decisions.

Compound procurement Purity specification DMSO solubility

Patent Landscape Analysis: Potential Freedom-to-Operate Differentiation

A review of the patent literature indicates that pyridinyl-substituted pyrazolyl carboxamides are broadly claimed as ICRAC inhibitors (e.g., US Patent Application 20150166505) [1] and as kinase inhibitors. However, the specific combination of a 2,5-dimethylfuran-3-carboxamide core with a 4-(pyridin-3-yl)-1H-pyrazol-1-yl ethyl side chain was not identified in any examined claim set. The closest patented scaffolds employ pyrazol-3-yl-carboxylic acid amides bearing pyridinyl substituents [1], which differ in the attachment point of the carboxamide (at pyrazole C3 vs. furan C3). This structural distinction may offer differentiation in freedom-to-operate analyses, although a formal legal opinion would be required.

Intellectual property Patent landscape Composition of matter

Data Gap Declaration: Absence of Direct Head-to-Head Biological Profiling

An exhaustive search of PubMed, patent databases, and authoritative chemical biology resources (BindingDB, ChEMBL, PubChem) did not yield any primary research publication or patent that directly reports biological assay data for 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide [1][2]. All biological activity inferences presented herein are extrapolated from structurally related pyrazol-furan carboxamide analogues [3]. This data gap means that no quantitative, head-to-head comparison of potency, selectivity, or pharmacokinetic parameters against a defined comparator can be made for this compound at the present time. Users procuring this compound should anticipate the need for full in-house characterization.

Data transparency Research chemical Biological characterization gap

Recommended Application Scenarios for 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide Based on Available Evidence


Novel Chemical Probe for Akt-Dependent Signaling Pathway Deconvolution

Based on the core scaffold's established activity against AGC kinases, particularly Akt isoforms [1], this compound may serve as a starting point for developing a novel chemical probe to dissect Akt1/2/3-dependent signaling. The distinct 4-(pyridin-3-yl)pyrazole substitution vector, absent from the published Akt inhibitor SAR [1], offers an unexplored chemical space to interrogate isoform-specific functions. Researchers must conduct their own biochemical and cellular profiling to establish potency and selectivity before use as a qualified probe.

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Kinase Selectivity

The furan-3-carboxamide core, combined with the ethyl-linked pyridinyl-pyrazole motif, provides a scaffold distinct from both the pyrazol-3-yl carboxamides claimed in the ICRAC inhibitor patent landscape [2] and the extensively optimized Akt inhibitors (e.g., GSK2141795, AZD5363) [1]. This structural differentiation supports its use in scaffold-hopping exercises aimed at identifying novel kinase inhibitor chemotypes with improved selectivity or reduced intellectual property encumbrance.

Chemical Biology Tool for Evaluating Role of Pyrazole N1-Substitution on Target Engagement

The target compound places the pyridin-3-yl substituent at the N1 position of the pyrazole via an ethyl linker, a connectivity that is underrepresented in published kinase inhibitor libraries compared to C3/C4-substituted pyrazoles [1]. This unique connectivity makes the compound a valuable tool for systematic chemical biology studies examining how pyrazole N1-substitution geometry influences kinase binding mode and residence time, provided that initial in-house screening confirms target engagement.

Reference Compound for Analytical Method Development and Metabolite Identification

Given its defined chemical structure (C17H18N4O2, MW 310.35) and DMSO solubility , the compound can serve as a reference standard for developing LC-MS/MS methods targeting pyrazol-furan carboxamide metabolites. Its distinct fragmentation pattern, arising from the ethyl linker and pyridinyl-pyrazole moiety, provides characteristic mass transitions useful for method validation in drug metabolism studies, even in the absence of biological activity data.

Quote Request

Request a Quote for 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.